

Thermal Properties of 2,10-Dodecadiyne: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated thermal properties of **2,10-dodecadiyne**. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its isomers and analogous compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining key thermal properties are presented, alongside visualizations of analytical workflows and potential decomposition pathways.

Core Thermal Properties

Quantitative data for the thermal properties of **2,10-dodecadiyne** are not readily available in the scientific literature. However, data from its isomers, 3,9-dodecadiyne and 5,7-dodecadiyne, can be used to estimate its properties. Alkynes generally exhibit slightly higher boiling points than their corresponding alkanes and alkenes due to the increased polarizability of the triple bond, leading to stronger London dispersion forces.[1] Melting points of alkynes are influenced by molecular symmetry and packing efficiency in the crystal lattice.

Table 1: Summary of Known and Estimated Thermal Properties of Dodecadiyne Isomers



Property	2,10- Dodecadiyn e	3,9- Dodecadiyn e	5,7- Dodecadiyn e	1,11- Dodecadiyn e	Notes
Molecular Formula	C12H18	C12H18	C12H18	C12H18	All are structural isomers.
Molecular Weight (g/mol)	162.27	162.27	162.27[2]	162.27	
Melting Point (°C)	Not available	Not available	Not available	Not available	The melting point of 5,7-dodecadiyne-1,12-diol is 49.5-50.5 °C, but the hydroxyl groups significantly increase the melting point.
Boiling Point (°C)	Estimated: ~210-220	55-58 @ 0.5 mmHg[4]	120 @ 13 mmHg[5]	99 @ 15 mmHg (372 K @ 0.020 bar) [6]	Boiling points of long-chain hydrocarbons increase with chain length. [1] Isomer branching can affect boiling points. [7][8]
Density (g/mL at 25°C)	Not available	0.809[4]	0.827[5]	Not available	



Enthalpy of Fusion (ΔHfus)	Not available	Not available	Not available	Not available	
Enthalpy of Vaporization (ΔΗναρ)	Not available	Not available	Not available	Not available	The enthalpy of vaporization for n-alkanes increases with chain length.[9]

Experimental Protocols for Thermal Analysis

The following sections detail standard methodologies for determining the thermal properties of organic compounds like **2,10-dodecadiyne**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.
- Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range.



Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

- Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a
 condenser, a receiving flask, and a thermometer.
- Procedure: The liquid sample (a few milliliters) is placed in the distilling flask along with boiling chips. The apparatus is heated, and the temperature is monitored.
- Measurement: The temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, heat of fusion, and to study phase transitions.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is
 placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a
 reference.
- Instrumentation: The sample and reference pans are placed in the DSC cell.
- Thermal Program: The cell is heated or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
- Data Analysis: The DSC instrument records the heat flow to the sample versus temperature.
 An endothermic peak is observed during melting, and the area under this peak is proportional to the heat of fusion. The onset temperature of the peak corresponds to the melting point.



Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a TGA crucible.
- Instrumentation: The crucible is placed on a sensitive microbalance within the TGA furnace.
- Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).
- Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rate.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of an organic compound.

Caption: Workflow for the thermal analysis of **2,10-dodecadiyne**.

Generalized Thermal Decomposition Pathway

While the specific thermal decomposition products of **2,10-dodecadiyne** have not been documented, the thermal degradation of long-chain unsaturated hydrocarbons typically proceeds through a complex series of reactions involving bond cleavage and rearrangement. [10][11][12] The following diagram illustrates a generalized pathway.



Caption: Generalized thermal decomposition of a long-chain diyne.

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